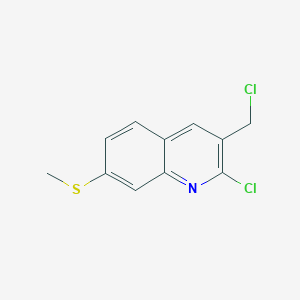

2-chloro-3-(chloromethyl)-7-(methylthio)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-3-(chloromethyl)-7-(methylthio)quinoline: is a quinoline derivative with significant applications in various fields, including pharmaceuticals, optoelectronics, and material science. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, chloromethyl, and methylsulfanyl groups. The molecular formula of this compound is C11H9Cl2NS.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 3-(methylsulfanyl)quinoline, followed by the introduction of a chloromethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoline ring or the chloromethyl group, potentially converting them to more reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinoline derivatives or dechlorinated products.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives, including 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline. For instance, derivatives of this compound have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods .

| Compound | Activity Type | Tested Organisms | Results |

|---|---|---|---|

| AZT b2 | Antibacterial | Staphylococcus aureus | Significant inhibition |

| AZT g3 | Antifungal | Candida albicans | Moderate inhibition |

Anticancer Properties

The quinoline framework is associated with a wide range of biological activities, including anticancer effects. Research indicates that derivatives of this compound exhibit inhibitory activities against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells. A study found that these compounds could effectively inhibit cell proliferation at low micromolar concentrations .

Pharmacological Studies

Quinoline derivatives are increasingly being investigated for their potential as antiviral agents, particularly against emerging viruses such as SARS-CoV-2. Molecular docking studies have suggested that these compounds can bind effectively to viral proteases, indicating their potential as therapeutic agents against COVID-19 .

Optoelectronic Applications

Beyond biological applications, this compound has been explored for its photophysical properties in optoelectronic devices. The compound's ability to emit light makes it a candidate for luminescent materials used in display technologies.

Case Studies

- Antimicrobial Evaluation : A study synthesized azetidin-2-one fused quinolines and evaluated their antimicrobial activity. The compounds showed enhanced inhibition against both Gram-positive and Gram-negative bacteria compared to standard drugs .

- Anticancer Activity : In vitro studies assessed the anticancer potential of various quinoline derivatives on different cancer cell lines, revealing promising results for compounds derived from this compound, particularly against MCF-7 cells .

- Molecular Docking Against SARS-CoV-2 : Research utilized molecular docking simulations to evaluate the binding affinity of synthesized quinolines against the SARS-CoV-2 protease, suggesting that certain derivatives could serve as lead compounds for further drug development .

Mecanismo De Acción

The mechanism of action of 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline in biological systems involves multiple pathways. It has been observed to induce apoptosis in cancer cells through the up-regulation of pro-apoptotic proteins such as Bax and the down-regulation of anti-apoptotic proteins like Bcl-2. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparación Con Compuestos Similares

2-Chloro-3-(methylsulfanyl)quinoxaline: Similar in structure but with a quinoxaline core.

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another quinoline derivative with antitumor properties.

Uniqueness: 2-chloro-3-(chloromethyl)-7-(methylthio)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, chloromethyl, and methylsulfanyl groups makes it a versatile intermediate for further functionalization and application in various fields.

Actividad Biológica

2-Chloro-3-(chloromethyl)-7-(methylthio)quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of chlorine and methylthio groups enhances its reactivity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2N |

| Molecular Weight | 233.08 g/mol |

| CAS Number | 415715-93-4 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various quinoline derivatives, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL against clinical strains of Staphylococcus aureus and Escherichia coli. The compound effectively inhibited biofilm formation, which is crucial for treating persistent infections .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro assays conducted on various cancer cell lines revealed that it can induce cytotoxic effects.

Case Study: Cytotoxicity on Cancer Cell Lines

A detailed investigation into the anticancer activity of quinoline derivatives highlighted that this compound exhibited IC50 values below 10 µg/mL against HeLa and MCF-7 cell lines. These results suggest potent antiproliferative effects, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. The ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related conditions.

Research Findings

Studies have demonstrated that this compound can effectively reduce oxidative stress markers in cellular models, indicating its role as a potential antioxidant agent. The compound's mechanism may involve the modulation of enzymatic activities related to oxidative stress response .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-chloro-3-(chloromethyl)-7-methylsulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NS/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPDJKQUDGUIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=NC(=C(C=C2C=C1)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.